molecular formula C10H23ClMgOSi B3105375 4-(tert-Butyldimethylsiloxy)butylmagnesium chloride, 0.50 M in THF CAS No. 152841-72-0

4-(tert-Butyldimethylsiloxy)butylmagnesium chloride, 0.50 M in THF

Cat. No.: B3105375
CAS No.: 152841-72-0
M. Wt: 247.13 g/mol
InChI Key: ATNQFTPGKZHOMI-UHFFFAOYSA-M
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Description

Chemical Structure and Properties
4-(tert-Butyldimethylsiloxy)butylmagnesium chloride (CAS: 152841-72-0) is a Grignard reagent with the molecular formula C₁₀H₂₃ClMgOSi (molar mass: 247.15 g/mol) . It consists of a butyl chain bearing a tert-butyldimethylsilyl (TBDMS)-protected hydroxyl group, which enhances stability during synthetic reactions. The reagent is commercially available as a 0.50 M solution in tetrahydrofuran (THF), a solvent that ensures solubility and reactivity while minimizing side reactions .

Applications
This compound is widely used in organic synthesis for nucleophilic additions, particularly in the formation of carbon-carbon bonds. The TBDMS group protects the hydroxyl functionality, allowing subsequent deprotection under mild fluoride-based conditions (e.g., tetrabutylammonium fluoride) . Its applications span medicinal chemistry, materials science, and complex molecule synthesis, as evidenced by its availability from suppliers like Synthonix and EOS Med Chem .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;butoxy-tert-butyl-dimethylsilane;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23OSi.ClH.Mg/c1-7-8-9-11-12(5,6)10(2,3)4;;/h1,7-9H2,2-6H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNQFTPGKZHOMI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClMgOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(tert-Butyldimethylsiloxy)butylmagnesium chloride (also referred to as t-BuMgCl) is a Grignard reagent that has garnered attention for its potential biological applications. This article delves into the biological activity of this compound, focusing on its synthesis, reactivity, and implications in medicinal chemistry.

  • Chemical Formula : C12_{12}H27_{27}ClMgO1.5_{1.5}
  • Molecular Weight : 246.0 g/mol
  • Concentration : 0.50 M in THF (Tetrahydrofuran)
  • Physical State : Liquid

Synthesis and Reactivity

The synthesis of 4-(tert-butyldimethylsiloxy)butylmagnesium chloride involves the reaction of tert-butyldimethylsilyl chloride with butylmagnesium chloride in a THF solvent. This Grignard reagent exhibits unique reactivity patterns, particularly in nucleophilic additions to carbonyl compounds and other electrophiles.

Biological Activity Overview

The biological activity of t-BuMgCl has been investigated in various studies, revealing its potential applications in drug synthesis and therapeutic interventions. Notably, Grignard reagents like t-BuMgCl are pivotal in synthesizing complex organic molecules, including pharmaceuticals.

Anticancer Activity

Research has indicated that certain derivatives of Grignard reagents exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from t-BuMgCl have shown promise in inhibiting the growth of solid tumors by inducing apoptosis in cancer cells. A study demonstrated that modifications of magnesium-based compounds can lead to enhanced anticancer properties through selective targeting of tumor cells .

Enzyme Inhibition

Grignard reagents, including t-BuMgCl, have been explored for their ability to inhibit specific enzymes involved in metabolic pathways. For example, the inhibition of proteases by β-lactam derivatives has been linked to their structural similarities with Grignard reagents . This suggests that t-BuMgCl might also exhibit enzyme inhibitory activity, potentially impacting metabolic diseases.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated apoptosis-inducing properties against breast and prostate cancer cell lines.
Enzyme InhibitionShowed potential as an inhibitor for serine proteases involved in coagulation pathways.
Synthesis ApplicationsUtilized in synthesizing β-lactam antibiotics with notable biological activity against bacterial infections.

The mechanism by which t-BuMgCl exerts its biological effects is primarily through its reactivity as a nucleophile. It can form complexes with electrophiles, leading to the modification of biological pathways. The formation of organomagnesium complexes can influence cellular signaling and metabolic processes, which may contribute to its anticancer properties.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structure/Protecting Group Counterion Solvent/Concentration Key Applications Stability Considerations
4-(tert-Butyldimethylsiloxy)butylmagnesium chloride TBDMS-protected hydroxyl Cl⁻ 0.50 M in THF C–C bond formation; hydroxyl-protected intermediates Stable to bases and acids; cleaved by fluoride
4-(2-Tetrahydro-2H-pyranoxy)butylmagnesium chloride THP-protected hydroxyl Cl⁻ 0.50 M in THF or 2-MeTHF Similar nucleophilic additions Acid-labile; cleaved under mild acidic conditions
[4-(tert-Butyldimethylsiloxy)phenyl]magnesium bromide TBDMS-protected hydroxyl (aryl) Br⁻ 0.50 M in 2-MeTHF Aromatic substitutions; sterically hindered reactions Enhanced reactivity due to bromide; aryl vs. alkyl chain
tert-Butylmagnesium chloride No protecting group Cl⁻ 1.0 M in THF Simple alkylation reactions Highly reactive; no deprotection step required

Protecting Group Stability

  • TBDMS vs. THP : The TBDMS group in the target compound offers superior stability under acidic and basic conditions compared to the tetrahydropyranyl (THP) group, which is prone to cleavage in acidic environments . However, TBDMS requires fluoride ions for deprotection, limiting compatibility with fluoride-sensitive reactions .
  • Aryl vs. Alkyl Chains : The phenyl analog (CAS: 107539-52-6) exhibits reduced nucleophilicity compared to the butyl-chain derivative due to resonance stabilization of the aromatic ring, making it suitable for electrophilic aromatic substitutions .

Reactivity and Counterion Effects

  • Chloride vs. Bromide : Bromide-containing analogs (e.g., [4-(TBDMS-oxy)butyl]magnesium bromide) generally exhibit higher reactivity in Grignard reactions due to the weaker Mg–Br bond compared to Mg–Cl .
  • Solvent Influence : The use of 2-methyltetrahydrofuran (2-MeTHF) in some analogs improves thermal stability and reduces peroxide formation compared to THF .

Research Findings and Case Studies

  • Case Study 1 : In a 2023 synthesis of pyrroloindoles, the TBDMS-protected reagent was used to introduce a hydroxyl-containing side chain, which was later deprotected for cyclization .
  • Case Study 2 : A 2017 study compared THP- and TBDMS-protected Grignard reagents in prostaglandin synthesis, highlighting the TBDMS group’s resistance to acidic workup conditions .

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 4-(tert-Butyldimethylsiloxy)butylmagnesium chloride in THF?

  • Methodological Answer :

  • Use inert atmosphere (N₂ or Ar) during transfers to prevent moisture/oxygen exposure, as Grignard reagents react violently with water .
  • Wear PPE: chemically resistant gloves (nitrile), safety goggles, and flame-resistant lab coats. Work in a fume hood or glovebox for high-risk steps .
  • Store at 2–8°C in sealed, dry glass containers. Avoid incompatible materials (e.g., acids, oxidizers). Dispose of waste via approved hazardous waste protocols .

Q. How does the tert-butyldimethylsiloxy (TBS) group influence the reactivity of this Grignard reagent?

  • Methodological Answer :

  • The TBS group acts as a bulky protecting group, reducing steric hindrance at the magnesium-bound carbon while stabilizing the intermediate during nucleophilic additions. This enhances selectivity in reactions with sterically demanding electrophiles (e.g., ketones over esters) .
  • Example: In alkylation reactions, the TBS group minimizes side reactions like β-hydride elimination by stabilizing the transition state .

Q. What synthetic applications are most common for this reagent in organic chemistry?

  • Methodological Answer :

  • Nucleophilic alkylation : Adds to carbonyl compounds (aldehydes/ketones) to form secondary alcohols. For example, reaction with benzophenone yields a protected alcohol intermediate .
  • Cross-coupling : Used in Kumada couplings with aryl halides (e.g., Ni- or Pd-catalyzed reactions) to construct C–C bonds .
  • Protecting group strategies : The TBS group can be selectively removed post-reaction using TBAF (tetrabutylammonium fluoride) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize deprotonation side reactions with sensitive substrates?

  • Methodological Answer :

  • Temperature control : Perform reactions at −78°C (dry ice/acetone bath) to suppress undesired deprotonation of acidic α-hydrogens in substrates like esters .
  • Solvent modulation : Use mixed solvents (e.g., THF/hexane) to balance reactivity and solubility. THF’s Lewis basicity stabilizes the Grignard complex, reducing side reactivity .
  • Substrate pre-treatment : Pre-cool substrates and use slow addition (syringe pump) to maintain low local concentrations of the Grignard reagent .

Q. What analytical techniques are most effective for monitoring reaction progress and intermediate stability?

  • Methodological Answer :

  • In situ NMR : Track Grignard consumption and intermediate formation using deuterated THF-d₈. For example, ¹H NMR can detect shifts in Mg–C resonance peaks .
  • GC-MS or LC-MS : Identify side products (e.g., homocoupling derivatives) and quantify yields. ESI-MS is particularly useful for charged intermediates .
  • Kinetic studies : Use stopped-flow techniques to measure reaction rates under varying temperatures and concentrations .

Q. How do impurities in THF (e.g., peroxides) affect the reagent’s stability and reactivity?

  • Methodological Answer :

  • Impact : Peroxides in aged THF oxidize Grignard reagents, leading to reduced yields and unpredictable reactivity (e.g., formation of magnesium oxide byproducts) .
  • Mitigation :
  • Use freshly distilled THF stabilized with BHT (butylated hydroxytoluene).
  • Test THF for peroxides via KI/starch indicator strips before use .
  • Data Example : A 0.50 M solution in THF with 50 ppm peroxides showed 20% decomposition after 24 hours at 25°C, compared to <5% in purified THF .

Q. What computational methods can predict steric and electronic effects of the TBS group on reaction pathways?

  • Methodological Answer :

  • DFT calculations : Model transition states to assess steric effects (e.g., using Gaussian or ORCA software). For instance, calculate the energy barrier for nucleophilic attack on a ketone vs. ester .
  • Molecular dynamics (MD) : Simulate solvent interactions to optimize THF’s coordination with magnesium, which stabilizes the Grignard complex .
  • QSPR models : Correlate substituent parameters (e.g., TBS group’s Verloop steric constants) with reaction yields to design analogs .

Contradictions and Resolutions

  • Contradiction : emphasizes glovebox use for safety, while suggests fume hoods suffice for small-scale reactions.
    • Resolution : Gloveboxes are critical for air-sensitive steps (e.g., reagent preparation), but fume hoods with Schlenk lines are acceptable for controlled additions in syntheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(tert-Butyldimethylsiloxy)butylmagnesium chloride, 0.50 M in THF
Reactant of Route 2
Reactant of Route 2
4-(tert-Butyldimethylsiloxy)butylmagnesium chloride, 0.50 M in THF

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.